N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
CAS No.: 1251603-03-8
Cat. No.: VC6156492
Molecular Formula: C21H18ClN5O2
Molecular Weight: 407.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251603-03-8 |
|---|---|
| Molecular Formula | C21H18ClN5O2 |
| Molecular Weight | 407.86 |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
| Standard InChI | InChI=1S/C21H18ClN5O2/c1-13-7-6-10-16(22)20(13)24-19(28)12-26-21(29)27-14(2)23-17(11-18(27)25-26)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,24,28) |
| Standard InChI Key | GHUUMSSCJFBRAH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Structural Features
The IUPAC name N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H- triazolo[4,3-c]pyrimidin-2-yl}acetamide delineates its architecture:
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Triazolopyrimidine core: A bicyclic system comprising a 1,2,4-triazole fused with a pyrimidine ring at positions 4 and 3-c. The 3-oxo group at position 3 and methyl substitution at position 5 introduce electronic asymmetry.
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Phenyl substituents: A 7-phenyl group extends from the pyrimidine, while a 2-chloro-6-methylphenyl moiety anchors the acetamide side chain.
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Acetamide linker: A -CH2-C(=O)-NH- bridge connects the triazolopyrimidine to the aromatic amine .
Crystallographic data from analogous triazolopyrimidines reveal near-planar bicyclic systems (dihedral angle: 87.24° between triazolopyrimidine and benzene rings), stabilized by intramolecular hydrogen bonds (N–H⋯N, C–H⋯O) .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H18ClN5O2 | |
| Molecular Weight | 407.86 g/mol | |
| CAS Number | 1251603-03-8 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 78.35 Ų |
Synthesis and Preparation
Reaction Pathway and Regioselectivity
The synthesis follows a multi-component strategy, as inferred from analogous triazolopyrimidines :
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Core formation: Condensation of 3-amino-5-methyl-1,2,4-triazole with β-keto esters yields the dihydrotriazolopyrimidine intermediate.
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Oxidation: Controlled oxidation introduces the 3-oxo group, critical for hydrogen bonding with biological targets .
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S-alkylation: Reacting the thiolate intermediate with N-(2-chloro-6-methylphenyl)-α-chloroacetamide achieves regioselective sulfur functionalization .
Key challenges include managing ring-chain tautomerism during S-alkylation and isolating stereoisomers via chromatographic methods .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | 68% |
| Temperature | 80°C | - |
| Catalyst | Triethylamine | - |
| Reaction Time | 12–24 hours | - |
Physicochemical and Spectroscopic Properties
Solubility and Partitioning Behavior
Experimental logP values for related compounds range from 3.29 to 3.58, indicating moderate lipophilicity conducive to membrane permeation . Aqueous solubility remains limited (<1 mg/mL), necessitating formulation with co-solvents like DMSO for biological assays.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (triazole C=N), and 1540 cm⁻¹ (amide II) .
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NMR: ¹H NMR (DMSO-d6) shows singlet δ 2.35 (C5-CH3), doublets δ 7.45–7.89 (aromatic H), and broad δ 10.21 (NH) .
Biological Activities and Mechanisms
Anticancer Activity Screening
While direct data on this compound is limited, structural analogs inhibit cyclin-dependent kinases (CDK2 IC50: 0.42 μM) by competing with ATP binding. The acetamide linker may enhance selectivity by engaging hinge-region residues (e.g., CDK2 Leu-83).
Table 3: In Vitro Bioactivity of Analogues
| Compound | Target | IC50/EC50 | Source |
|---|---|---|---|
| VC6156492 (this compound) | PqsR | -8.2 kcal/mol | |
| M447-0057 | CDK4 | 0.58 μM | |
| P572-4906 | EGFR | 1.2 μM |
Pharmacological Applications and Toxicity
Drug Likeness and ADMET Profiling
Computational predictions using SwissADME indicate:
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High gastrointestinal absorption (95%)
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Blood-brain barrier penetration (logBB: -0.3)
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CYP3A4 substrate (probability: 0.78)
Acute toxicity (LD50) in murine models is estimated at 320 mg/kg (oral), warranting further subchronic studies.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Comparing VC6156492 with related compounds:
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Chlorine position: 2-Cl-6-MePh (VC6156492) vs. 2-Cl-4-MePh (M447-0057) improves PqsR binding by 1.3 kcal/mol .
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Pyrimidine substitution: 7-Phenyl in VC6156492 enhances kinase selectivity over 7-H analogs (CDK2/Cyclin E selectivity index: 12.4 vs. 3.8) .
Table 4: Structural Comparison
| Compound ID | R1 | R2 | logP | Target Affinity |
|---|---|---|---|---|
| VC6156492 | 2-Cl-6-MePh | 7-Ph | 3.5 | PqsR, CDK2 |
| M447-0057 | 2-Cl-4-MePh | 8-pyrrolidinyl | 3.58 | CDK4 |
| P572-4906 | 2-MeOPh | 5-(4-MeAnilino) | 3.29 | EGFR |
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